molecular formula C7F14 B8084442 Perfluorohept-3-ene CAS No. 100646-05-7

Perfluorohept-3-ene

Cat. No.: B8084442
CAS No.: 100646-05-7
M. Wt: 350.05 g/mol
InChI Key: UAEWLONMSWUOCA-OWOJBTEDSA-N
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Description

Perfluorohept-3-ene is a fluorinated organic compound with the molecular formula C7F14. It is characterized by the presence of a double bond within a fully fluorinated carbon chain. This compound is known for its high chemical stability and resistance to degradation, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorohept-3-ene can be synthesized through several methods, including:

    Electrochemical Fluorination: This method involves the electrochemical fluorination of heptene in the presence of hydrogen fluoride.

    Direct Fluorination: Another approach is the direct fluorination of heptene using elemental fluorine.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrochemical fluorination due to its efficiency and scalability. The process is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride and fluorine .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of perfluorohept-3-ene primarily involves its interaction with other molecules through its double bond and fluorine atoms. The compound’s high electronegativity and stability allow it to form strong interactions with various substrates, making it effective in applications requiring chemical resistance and durability .

Properties

IUPAC Name

(E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEWLONMSWUOCA-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(C(F)(F)F)(F)F)\F)(\C(C(C(F)(F)F)(F)F)(F)F)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895287
Record name (3E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-Tetradecafluorohept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100646-05-7, 71039-88-8
Record name (3E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-Tetradecafluorohept-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorohept-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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